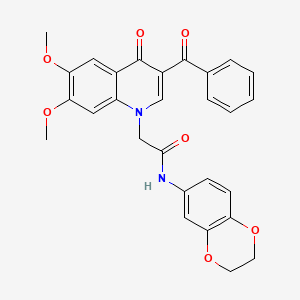

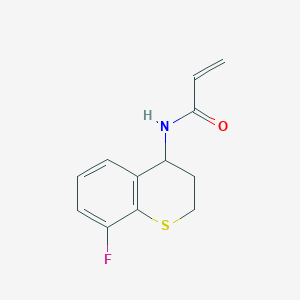

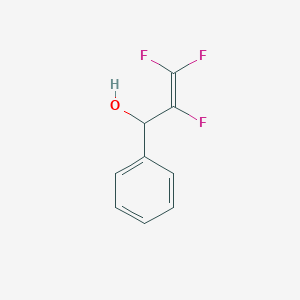

(2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide is a carboxamide derivative, which is a class of organic compounds typically characterized by the presence of a carbonyl group attached to an amine. Carboxamides are significant in medicinal chemistry due to their presence in a variety of biologically active molecules.

Synthesis Analysis

The synthesis of carboxamide derivatives can be achieved through the reaction of free carboxylic acids with amines in the presence of coupling reagents. A relevant method for synthesizing such compounds involves the use of 1-methyl-2-halopyridinium iodides as coupling agents, which can rapidly form carboxamides in high yields when reacted with equimolar amounts of free carboxylic acids and secondary or tertiary amines . Another approach for synthesizing substituted carboxamides includes a parallel solution-phase method, which involves multiple steps starting from itaconic acid and results in good overall yields and high purity of the final carboxamide products .

Molecular Structure Analysis

While the specific molecular structure of this compound is not detailed in the provided papers, the structure of related carboxamide compounds can provide insight. For example, the molecular structure of a related compound, (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid, shows that the 2,3-dioxopiperazine ring can adopt a half-chair conformation, and the molecules can be linked into centrosymmetric dimers through classical O—H⋯O hydrogen bonds . This information suggests that the molecular structure of carboxamides can significantly influence their intermolecular interactions and crystal packing.

Chemical Reactions Analysis

Carboxamide derivatives can undergo a variety of chemical reactions. For instance, 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, a related compound, can react with different reagents such as triethyl orthoformate, hydrazine hydrate, acetic anhydride, and others to yield new oxopyrazolinylpyridines and related heterocyclic compounds . These reactions demonstrate the versatility of carboxamide derivatives in forming diverse chemical structures, which is essential for the development of new pharmaceuticals and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives are influenced by their molecular structure. The presence of the carbonyl group and the amine provides opportunities for hydrogen bonding, which can affect solubility, melting point, and other physical properties. Although the specific properties of this compound are not discussed in the provided papers, the general behavior of carboxamides suggests that they may have moderate to high solubility in polar solvents and could exhibit polymorphism due to different possible conformations and packing arrangements in the solid state.

Applications De Recherche Scientifique

Catalytic Aminocarbonylation

(2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide and related compounds can be synthesized via palladium-catalysed aminocarbonylation of iodopyrazine, as shown in the study by Takács et al. (2007). This process facilitates the production of N-substituted nicotinamides and pyridyl-glyoxylamides, which are of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).

Synthesis of Pteridine Derivatives

Research by Albert (1979) explored the conversion of 2-aminopyrazine-3-carboxamide derivatives into various pteridin-4-ones, including 2-alkyl-, 2-trifluoromethyl-, and 2-phenyl-derivatives. These compounds have potential biological and pharmacological applications (Albert, 1979).

Radioactive Tracer Synthesis

Wang et al. (2018) describe the synthesis of a compound structurally similar to this compound as a potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation studies (Wang et al., 2018).

Development of NLO and Anticancer Agents

Jayarajan et al. (2019) conducted a study synthesizing and characterizing compounds related to 6-oxopiperidine-3-carboxamide. These compounds were investigated for their non-linear optical (NLO) properties and potential anticancer activity (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Activation of TrkB Receptor

Setterholm et al. (2015) reported the synthesis of a compound closely related to this compound, specifically for its potential as an activator of the TrkB receptor in mammalian neurons, which can have therapeutic implications (Setterholm, McDonald, Boatright, & Iuvone, 2015).

Diverse Molecular Synthesis

A study by González-Vera et al. (2005) involved the synthesis of chiral spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-amino nitriles, which are structurally related to 6-oxopiperidine-3-carboxamide. Such methods contribute to the diversity of molecular synthesis in pharmacology (González-Vera, García-López, & Herranz, 2005).

Pharmacokinetic Modeling and Safety Assessment

Research by Kamimura et al. (2017) and Sharma et al. (2014) focuses on the pharmacokinetic modeling and safety assessment of compounds structurally similar to this compound. These studies contribute to the understanding of metabolic pathways and safety profiles of related compounds (Kamimura et al., 2017); (Sharma et al., 2014).

Antimicrobial and Analgesic Activities

Nosova et al. (2020) synthesized 2-oxopiperidine-3-carboxamides and evaluated their antimicrobial and analgesic activities. This research demonstrates the potential therapeutic applications of compounds in the same class as this compound (Nosova, Lezhnina, Gein, Novikova, & Gein, 2020).

Propriétés

IUPAC Name |

(2S,3S)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-14-9(16)4-3-7(11(12)17)10(14)8-5-6-13-15(8)2/h5-7,10H,3-4H2,1-2H3,(H2,12,17)/t7-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDROEAQLLQUOB-XVKPBYJWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CCC1=O)C(=O)N)C2=CC=NN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CCC1=O)C(=O)N)C2=CC=NN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B3010542.png)

![1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3010546.png)

![4-Amino-3-[(methylamino)carbonyl]isothiazole-5-carboxylic acid](/img/structure/B3010550.png)

![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)

![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)